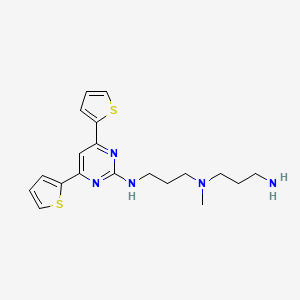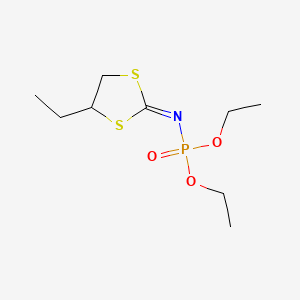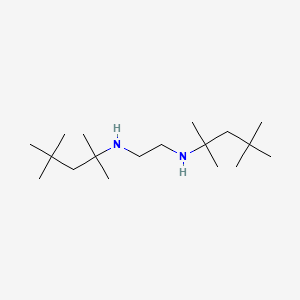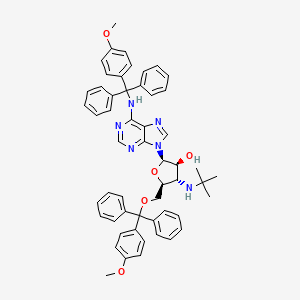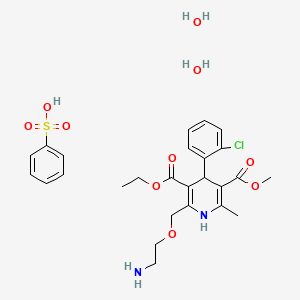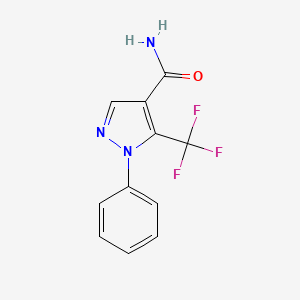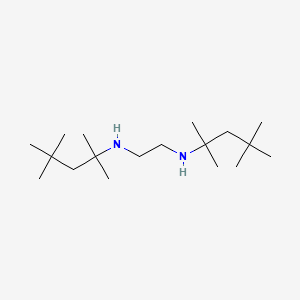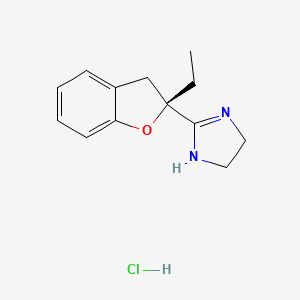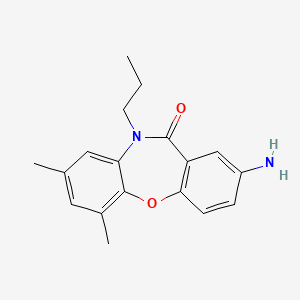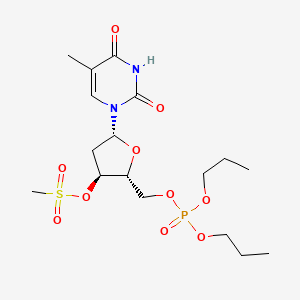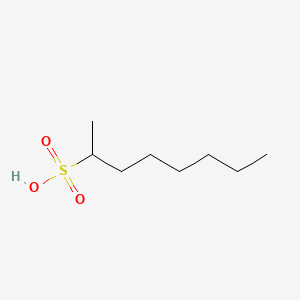
2-Octanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octanesulfonic acid is an organosulfur compound with the molecular formula C8H18O3S. It is a sulfonic acid derivative of octane, characterized by the presence of a sulfonic acid group (-SO3H) attached to the second carbon of the octane chain. This compound is known for its strong acidic properties and is commonly used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Octanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of octane using sulfur trioxide (SO3) or oleum (a solution of SO3 in sulfuric acid). The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonic acid group at the desired position on the octane chain.
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous sulfonation of octane using a sulfonating agent such as sulfur trioxide. The process is carried out in specialized reactors designed to handle the exothermic nature of the reaction and to ensure efficient mixing and heat dissipation.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Octanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonates
Reduction: Sulfonyl derivatives
Substitution: Various substituted octanesulfonic acid derivatives
Wissenschaftliche Forschungsanwendungen
2-Octanesulfonic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-octanesulfonic acid is primarily related to its strong acidic properties. The sulfonic acid group (-SO3H) can donate protons (H+), making it a strong acid. This property allows it to participate in acid-catalyzed reactions and to act as an ion-pairing reagent in chromatography. The molecular targets and pathways involved depend on the specific application, such as the separation of compounds in HPLC or the stabilization of proteins and peptides in biological samples.
Vergleich Mit ähnlichen Verbindungen
1-Octanesulfonic acid: Similar in structure but with the sulfonic acid group attached to the first carbon of the octane chain.
Methanesulfonic acid: A simpler sulfonic acid with a single carbon chain, used in similar applications but with different properties due to its shorter chain length.
Perfluorooctanesulfonic acid: A fluorinated analog with unique properties, including high stability and resistance to degradation.
Uniqueness: 2-Octanesulfonic acid is unique due to its specific chain length and the position of the sulfonic acid group, which confer distinct properties and reactivity compared to other sulfonic acids. Its ability to act as an ion-pairing reagent in HPLC makes it particularly valuable in analytical chemistry.
Eigenschaften
CAS-Nummer |
10435-83-3 |
|---|---|
Molekularformel |
C8H18O3S |
Molekulargewicht |
194.29 g/mol |
IUPAC-Name |
octane-2-sulfonic acid |
InChI |
InChI=1S/C8H18O3S/c1-3-4-5-6-7-8(2)12(9,10)11/h8H,3-7H2,1-2H3,(H,9,10,11) |
InChI-Schlüssel |
LHQXHHDBJMMPCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


